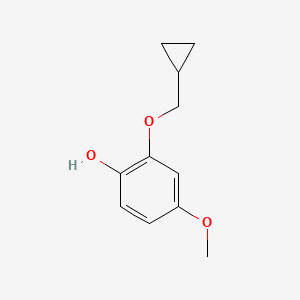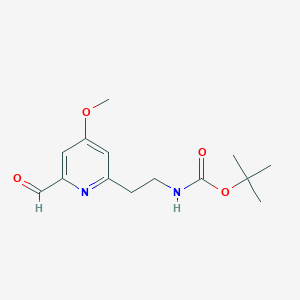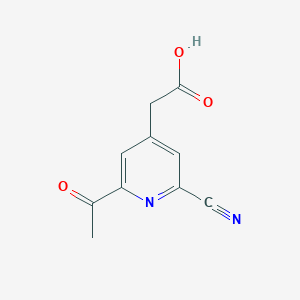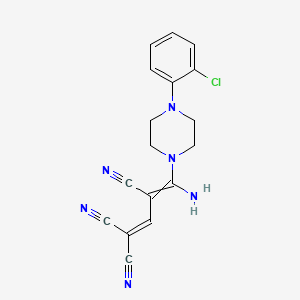
2-(Cyclopropylmethoxy)-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethoxy)-4-methoxyphenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and a methoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Methoxylation: The phenol derivative undergoes methoxylation to introduce the methoxy group at the 4-position.
Cyclopropylmethoxylation: The next step involves the introduction of the cyclopropylmethoxy group at the 2-position. This can be achieved through a nucleophilic substitution reaction using cyclopropylmethanol and an appropriate leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethoxy)-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert the phenolic group to a hydroxy group.
Substitution: The methoxy and cyclopropylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethoxy)-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethoxy)-4-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The cyclopropylmethoxy group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclopropylmethoxy)phenol
- 4-Methoxyphenol
- 2-Methoxyphenol
Uniqueness
2-(Cyclopropylmethoxy)-4-methoxyphenol is unique due to the presence of both cyclopropylmethoxy and methoxy groups on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-(cyclopropylmethoxy)-4-methoxyphenol |
InChI |
InChI=1S/C11H14O3/c1-13-9-4-5-10(12)11(6-9)14-7-8-2-3-8/h4-6,8,12H,2-3,7H2,1H3 |
Clave InChI |
XONQGNJHIPHBLC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester](/img/structure/B14849129.png)
![Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate](/img/structure/B14849134.png)
![3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid](/img/structure/B14849145.png)


![(alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B14849164.png)

![1-[3-(Chloromethyl)-5-methylphenyl]ethanone](/img/structure/B14849179.png)

![1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)

